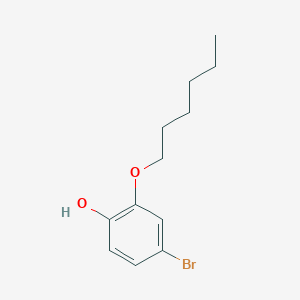

4-Bromo-2-(hexyloxy)phenol

Description

4-Bromo-2-(hexyloxy)phenol is a brominated phenolic compound characterized by a hexyloxy group at the 2-position and a bromine atom at the 4-position of the aromatic ring. Its synthesis likely involves alkylation of 4-bromocatechol or similar precursors with hexyl bromide under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

4-bromo-2-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9,14H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDYEKDIAHUDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hexyloxy)phenol can be achieved through several methods. One common approach involves the bromination of 2-(hexyloxy)phenol. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(hexyloxy)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenol ring can be substituted by other electrophiles under appropriate conditions.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine, bromine).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenol derivatives without the bromine substituent.

Scientific Research Applications

4-Bromo-2-(hexyloxy)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hexyloxy)phenol involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The properties and applications of 4-Bromo-2-(hexyloxy)phenol can be contextualized by comparing it to structurally similar bromophenol derivatives. Key differences arise from variations in substituent groups at the 2-position, which influence electronic effects, solubility, and biological activity.

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

- This compound: The hexyloxy group enhances lipophilicity, favoring solubility in organic solvents (e.g., DCM, hexanes) over aqueous media. This property is advantageous for applications requiring non-polar environments.

- 4-Bromo-2-(2-hydroxyethyl)phenol: The hydroxyethyl group increases hydrophilicity due to hydrogen bonding, making it more water-soluble than the hexyloxy analog. This derivative is used in pharmaceutical intermediates .

- 4-Bromo-2-(dimethoxymethyl)phenol: The dimethoxymethyl group balances hydrophobicity and steric hindrance, contributing to stability in diverse conditions. It is employed in medicinal chemistry and fine chemical synthesis .

Electronic Effects

- Electron-donating groups (e.g., methoxy in 4-Bromo-2-methoxyphenol) decrease the phenolic hydroxyl's acidity.

- Electron-withdrawing groups (e.g., bromine at position 4) increase acidity. The hexyloxy group, being weakly electron-donating, may slightly reduce acidity compared to unsubstituted bromophenol.

Coordination Chemistry

- Schiff Base Derivatives (e.g., 4-Bromo-2-[(E)-iminomethyl]phenol): These form stable complexes with transition metals (Mn, Fe, Cr), exhibiting antimicrobial and catalytic properties. The hexyloxy variant’s long alkyl chain could enhance membrane permeability in biological systems .

Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.